1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound notable for its potential applications in various scientific domains. This compound features a complex structure involving pyrazole, oxadiazole, piperidine, and phenyl groups, along with a trifluoromethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:
Formation of the pyrazole ring: : Starting from 1-ethylhydrazine and a 1,3-dicarbonyl compound through cyclization.
Synthesis of the 1,2,4-oxadiazole ring: : By reacting acyl hydrazide with a carboxylic acid derivative under dehydrating conditions.
Linking to the piperidine ring: : This is achieved through a nucleophilic substitution reaction.
Addition of the ethanone chain: : The final step involves attaching the ethanone derivative to the trifluoromethyl phenyl group.
Industrial Production Methods
For industrial production, the process is optimized for scale, often involving:
Continuous flow synthesis: : Enhancing yield and purity.
Automated reaction monitoring: : Ensuring precise control over reaction conditions.
Green chemistry approaches: : To reduce the environmental footprint, including solvent recycling and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to various oxidized derivatives.
Reduction: : Reduction of the oxadiazole ring could lead to the corresponding amine derivatives.
Substitution: : The trifluoromethyl group can be substituted under appropriate conditions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate or chromium trioxide.
Reducing agents: : e.g., lithium aluminum hydride or sodium borohydride.
Substitution conditions: : Usually requires strong bases or nucleophiles like organolithium compounds.
Major Products
Oxidized products: : Depending on the oxidation state, a variety of ketone or carboxylic acid derivatives.
Reduced products: : Mainly amine derivatives from the reduction of the oxadiazole ring.
Substituted products: : Derivatives where the trifluoromethyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its diverse reactivity and as a building block for synthesizing more complex molecules.
Biology
It is investigated for its potential as a biochemical probe to study cellular processes involving its target pathways.
Medicine
The compound shows promise in drug discovery, particularly for conditions that might benefit from its interaction with specific molecular targets.
Industry
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and altering their activity, which in turn affects various biochemical pathways. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-phenylethanone
1-(4-(5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-chlorophenyl)ethanone
Highlighting Uniqueness
What sets 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone apart is the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability
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Biological Activity
The compound 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound features several pharmacologically relevant moieties:
- Pyrazole ring : Known for diverse biological activities including anti-inflammatory and anti-cancer properties.
- Oxadiazole ring : Associated with antimicrobial and antifungal activities.
- Piperidine moiety : Enhances binding affinity to biological targets.
The compound's molecular formula is C19H22F3N5O, with a molecular weight of approximately 397.41 g/mol.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage, leading to programmed cell death in various cancer cell lines such as MCF-7 .
Anti-inflammatory Effects
The pyrazole nucleus is well-documented for its anti-inflammatory effects. Several derivatives have been synthesized that demonstrate:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the one have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The presence of the oxadiazole ring enhances the compound's antimicrobial spectrum. Research has shown:
- Broad-Spectrum Activity : Derivatives have been tested against various bacterial strains, including E. coli and S. aureus, demonstrating promising results .
Case Study 1: Anticancer Efficacy
A study involving the compound's analogs was conducted where it was tested against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values lower than those of traditional chemotherapeutics.
Case Study 2: Anti-inflammatory Action
In a model of carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in inflammation, comparable to indomethacin, suggesting its potential as an effective anti-inflammatory agent .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c1-2-29-17(6-9-25-29)20-26-19(27-31-20)15-7-10-28(11-8-15)18(30)13-14-4-3-5-16(12-14)21(22,23)24/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMJPADKMEGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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